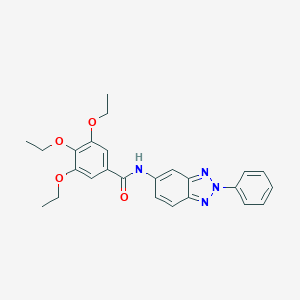

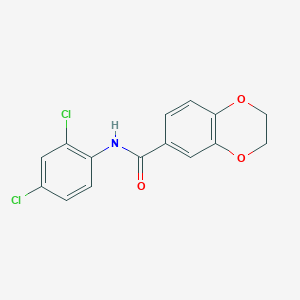

N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. It acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain perception and inflammation. EMA401 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of chronic pain.

Mécanisme D'action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide involves the selective blocking of the AT2R, which is a G protein-coupled receptor that is expressed in various tissues, including the nervous system and immune system. The AT2R has been shown to play a role in the regulation of pain perception and inflammation. By blocking the AT2R, N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide can reduce the sensitization of pain pathways and decrease the release of pro-inflammatory cytokines.

Biochemical and Physiological Effects

N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce pain behavior and hyperalgesia in various animal models of chronic pain. N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide has also been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. Additionally, N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide in lab experiments include its selectivity for the AT2R, its ability to reduce pain perception and inflammation, and its favorable safety profile. Additionally, N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide has been shown to have a long half-life and good oral bioavailability, which makes it a suitable candidate for clinical use. The limitations of using N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide in lab experiments include the need for further optimization of dosing and administration, as well as the need for more extensive safety and toxicity studies.

Orientations Futures

There are several potential future directions for the development of N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide as a treatment for chronic pain. These include the optimization of dosing and administration, the exploration of its efficacy in different types of chronic pain, and the investigation of its potential use in combination with other pain medications. Additionally, the development of biomarkers to predict patient response to N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide could help to identify the most appropriate patient populations for treatment. Finally, the elucidation of the molecular mechanisms underlying the effects of N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide could lead to the development of new therapies for chronic pain.

Méthodes De Synthèse

The synthesis of N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide involves several steps, starting from commercially available starting materials. The key step is the formation of the benzamide ring, which is achieved by reacting 4-methoxybenzoic acid with 2-ethyl-6-methylphenylamine in the presence of a coupling agent. The resulting intermediate is then subjected to a series of reactions to introduce the methoxy group and the amide functionality. The final product is obtained in high yield and purity through purification by column chromatography.

Applications De Recherche Scientifique

N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide has been extensively studied for its potential use in the treatment of chronic pain. It has shown efficacy in preclinical models of neuropathic pain, inflammatory pain, and cancer-related pain. N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide has been shown to selectively block the AT2R, which is upregulated in chronic pain conditions and contributes to the sensitization of pain pathways. By blocking the AT2R, N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide can reduce pain perception and inflammation without causing unwanted side effects.

Propriétés

Formule moléculaire |

C17H19NO2 |

|---|---|

Poids moléculaire |

269.34 g/mol |

Nom IUPAC |

N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide |

InChI |

InChI=1S/C17H19NO2/c1-4-13-7-5-6-12(2)16(13)18-17(19)14-8-10-15(20-3)11-9-14/h5-11H,4H2,1-3H3,(H,18,19) |

Clé InChI |

WWAWASLYXVILAN-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)OC)C |

SMILES canonique |

CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)OC)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B251841.png)

![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B251843.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251848.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251849.png)

![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251851.png)

![N-{4-[(2-chlorobenzoyl)amino]phenyl}-2-fluorobenzamide](/img/structure/B251857.png)

![2-(3-methylphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B251861.png)